molecular formula C14H25NO4 B13638039 Ethyl (4R,4aR,8aS)-decahydroisoquinoline-4-carboxylate acetate

Ethyl (4R,4aR,8aS)-decahydroisoquinoline-4-carboxylate acetate

Cat. No.: B13638039
M. Wt: 271.35 g/mol
InChI Key: JTGYDIIAPFOIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4R,4aR,8aS)-decahydroisoquinoline-4-carboxylate acetate is a chemical compound with a complex structure, often used in various scientific research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4R,4aR,8aS)-decahydroisoquinoline-4-carboxylate acetate typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core.

    Hydrogenation: The isoquinoline core is then subjected to hydrogenation to form the decahydroisoquinoline structure.

    Esterification: The carboxylate group is introduced through esterification reactions.

    Acetylation: Finally, the acetate group is added to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4R,4aR,8aS)-decahydroisoquinoline-4-carboxylate acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

Ethyl (4R,4aR,8aS)-decahydroisoquinoline-4-carboxylate acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (4R,4aR,8aS)-decahydroisoquinoline-4-carboxylate acetate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4R,4aR,8aS)-4-methyl-decahydroquinoline-1-carboxylate
  • 4-Isoquinolinecarboxylic acid, decahydro-, ethyl ester

Uniqueness

Ethyl (4R,4aR,8aS)-decahydroisoquinoline-4-carboxylate acetate stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

acetic acid;ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-4-carboxylate

InChI

InChI=1S/C12H21NO2.C2H4O2/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11;1-2(3)4/h9-11,13H,2-8H2,1H3;1H3,(H,3,4)

InChI Key

JTGYDIIAPFOIAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC2C1CCCC2.CC(=O)O

Origin of Product

United States

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